![molecular formula C15H12O B091919 2-Phenyl-2,3-dihydro-1H-inden-1-one CAS No. 16619-12-8](/img/structure/B91919.png)
2-Phenyl-2,3-dihydro-1H-inden-1-one
Overview
Description
2-Phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 2-phenyl-2,3-dihydroinden-1-one, 2-phenyl-1-indanone, and 1H-Inden-1-one, 2,3-dihydro-2-phenyl- .
Synthesis Analysis
The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one derivatives has been reported in the literature. For instance, a study describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via Ni-catalyzed intramolecular hydroacylation .
Molecular Structure Analysis
The molecular structure of 2-Phenyl-2,3-dihydro-1H-inden-1-one consists of a phenyl group attached to a 2,3-dihydro-1H-inden-1-one moiety . The exact mass of the molecule is 208.088815002 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenyl-2,3-dihydro-1H-inden-1-one are not detailed in the retrieved sources, the compound’s derivatives have been synthesized via Ni-catalyzed intramolecular hydroacylation .
Physical And Chemical Properties Analysis
2-Phenyl-2,3-dihydro-1H-inden-1-one has a molecular weight of 208.25 g/mol. It has a XLogP3-AA value of 3.4, indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor. Its topological polar surface area is 17.1 Ų .
Scientific Research Applications
Biological Potential of Indole Derivatives
Indole derivatives, which include 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .
Antioxidant Agents
(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides, a new class of antioxidant agents, were synthesized . These compounds exhibited better antioxidant activities, with (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-p-tolylthiosemicarbazide (109) found to be the most potent compound .
Antimicrobial Activity
Indole derivatives, including 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been synthesized and tested for their antimicrobial activity . The results of these studies could lead to the development of new antimicrobial agents.
Anticancer Activity
The synthesis of 2-[3/4-(2-substituted phenyl-2-oxoethoxy)benzylidene]-6-substituted-2,3-dihydro-1H-inden-1-one derivatives and the investigation of their anticancer activity were studied . These compounds could potentially be used in the treatment of various types of cancer.
Antileishmanial Efficacy
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This research could lead to the development of new treatments for this disease.
Chemical Structure and Properties
2-Phenyl-2,3-dihydro-1H-inden-1-one is also known as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone . It has a molecular weight of 132.1592 and its chemical structure is available for viewing .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various biological targets .
Mode of Action
It’s known that the compound can undergo various chemical reactions, such as [5+2−2] decarbonylative cycloaddition . This suggests that it may interact with its targets through covalent bonding or other chemical interactions.
Biochemical Pathways
Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
The compound’s molecular weight of 1321592 suggests that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with similar structures have been found to exert potent antibacterial action with broad-spectrum antibacterial activity . Some compounds were also found to have potent antifungal properties .
Action Environment
It’s known that the compound is susceptible to degradation under certain conditions .
properties
IUPAC Name |
2-phenyl-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCRYNZYRSURW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312469 | |
Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2,3-dihydro-1H-inden-1-one | |
CAS RN |
16619-12-8 | |
Record name | 16619-12-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Phenyl-2,3-dihydro-1H-inden-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.